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Compound of Interest

Compound Name: 2-(2-Aminothiazol-5-yl)acetic acid

Cat. No.: B1266672

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming
the core of numerous biologically active compounds. Its derivatives have garnered significant
attention due to their broad spectrum of therapeutic activities, including anticancer,
antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview
of the key therapeutic targets of 2-aminothiazole derivatives, supported by quantitative data,
detailed experimental protocols, and visual representations of relevant pathways and
workflows.

Anticancer Activity

2-Aminothiazole derivatives exhibit potent anticancer activity against a wide range of human
cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, primarily involving the
induction of apoptosis, cell cycle arrest, and the inhibition of crucial protein kinases.[1][2]

Key Anticancer Targets and Quantitative Data

The cytotoxic effects of 2-aminothiazole derivatives are often quantified by their half-maximal
inhibitory concentration (IC50) values. Below is a summary of the in vitro cytotoxicity of
selected derivatives against various cancer cell lines.
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Signaling Pathways in Cancer

2-Aminothiazole derivatives can trigger programmed cell death in cancer cells through both

intrinsic and extrinsic pathways.[1] A common mechanism involves the modulation of the Bcl-2

family of proteins, leading to the release of cytochrome ¢ from the mitochondria and the

subsequent activation of caspases.[1][2]
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Induction of Apoptosis by 2-Aminothiazole Derivatives.
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These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at

specific checkpoints, such as the GO/G1 or G2/M phases.[1][2] This prevents cancer cells from
proceeding through the division cycle.
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Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.
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Antimicrobial Activity

Several 2-aminothiazole derivatives have demonstrated significant activity against a range of
bacterial and fungal pathogens.[5] Their mechanisms of action often involve the inhibition of
essential microbial enzymes.

Key Antimicrobial Targets and Quantitative Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC),
which is the lowest concentration of the compound that prevents visible growth of a

microorganism.

Compound/De . ) Therapeutic
L Microorganism MIC (pg/mL) Reference
rivative Target(s)
Enterobacter
Compound 8 - MurB [6][7]
cloacae
Trichophyton
Compound 1 o - CYP51 [6][7]
viride

Mechanisms of Antimicrobial Action

In bacteria, some 2-aminothiazole derivatives target MurB, an enzyme involved in the
biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6][7]
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Antibacterial Mechanism via MurB Inhibition.
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In fungi, a key target is CYP51 (lanosterol 14a-demethylase), an enzyme crucial for the
biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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